molecular formula C15H19N6O10PS B15139345 Cys-C-cGMP

Cys-C-cGMP

Cat. No.: B15139345
M. Wt: 506.4 g/mol
InChI Key: PWWJZMYXXYLMOU-ANUWLWQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cys-C-cGMP, also known as Cysteine-Cyclic Guanosine Monophosphate, is a compound that plays a significant role in various biological processes. It is a derivative of cyclic guanosine monophosphate, a second messenger molecule that is involved in many physiological functions. This compound is particularly noted for its role in autophagy, a cellular process that degrades and recycles cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cys-C-cGMP typically involves solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of the peptide chain by sequentially adding amino acids. The process can be enhanced using microwave-assisted techniques, which significantly reduce reaction times and improve yields . The synthesis involves protecting the thiol group of cysteine to prevent unwanted side reactions and then coupling it with cyclic guanosine monophosphate under controlled conditions.

Industrial Production Methods

For large-scale production, the synthesis of this compound can be automated using solid-phase synthesis techniques. This involves the use of specialized equipment that can handle the repetitive cycles of deprotection and coupling required for peptide synthesis. The process is optimized to ensure high purity and yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cys-C-cGMP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function and stability in biological systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfide-bridged peptides and modified guanosine derivatives. These products are essential for the biological activity of this compound .

Properties

Molecular Formula

C15H19N6O10PS

Molecular Weight

506.4 g/mol

IUPAC Name

(2R)-3-[[9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]-2-acetamidopropanoic acid

InChI

InChI=1S/C15H19N6O10PS/c1-4(22)17-5(13(25)26)3-33-15-18-7-10(19-14(16)20-11(7)24)21(15)12-8(23)9-6(30-12)2-29-32(27,28)31-9/h5-6,8-9,12,23H,2-3H2,1H3,(H,17,22)(H,25,26)(H,27,28)(H3,16,19,20,24)/t5-,6+,8?,9-,12+/m0/s1

InChI Key

PWWJZMYXXYLMOU-ANUWLWQLSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1C3C(C4C(O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)O

Origin of Product

United States

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